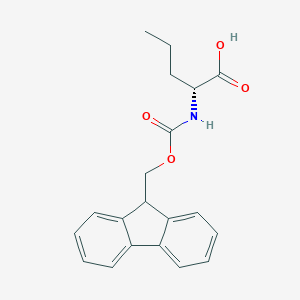

Fmoc-D-Nva-OH

描述

Fmoc-D-Nva-OH: (N-α-Fmoc-D-norvaline) is a derivative of the amino acid norvaline, which is used as a building block in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-D-Nva-OH is typically synthesized through the protection of the amino group of D-norvaline with the Fmoc group. The process involves the reaction of D-norvaline with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under mild basic conditions to expose the α-amine for subsequent coupling:

-

Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct.

-

Conditions : Two treatments (1 min and 20 min) ensure complete deprotection while minimizing side reactions like aspartimide formation .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Deprotection efficiency | >99% | |

| Typical solvent | DMF | |

| Side reactions | Negligible with DMF rinses |

Coupling Reactions

Fmoc-D-Nva-OH undergoes activation at its carboxyl group for amide bond formation. Common methods include:

Fluoride-Mediated Coupling

-

Activation : Fmoc-amino acid fluorides (e.g., Fmoc-D-Nva-F) prepared with cyanuric fluoride .

-

Conditions :

Carbodiimide/Activator-Based Coupling

-

Reagents : HBTU/HOBt or HATU with DIPEA.

-

Mechanism : In situ formation of an active ester (OAt or OPfp).

-

Efficiency : ~98% coupling yield for D-configured residues in optimized protocols .

Side Reactions and Stability

-

Racemization : Minimal (<1%) due to the steric protection of the D-configuration, as observed in Fmoc-D-Me-Ala-OH analogs .

-

Solubility : High solubility in DMF (>0.5 M) and CH₂Cl₂ (>0.3 M) ensures efficient resin loading .

-

Acid Sensitivity : Stable under SPPS cleavage conditions (95% TFA) but may degrade with prolonged exposure to strong acids .

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Side Products |

|---|---|---|---|

| Fmoc Deprotection | 20% piperidine/DMF, 20 min | >99% | None |

| Fluoride Coupling | CH₂Cl₂, 72 h | 95–98% | Cyanuric byproducts |

| HATU-Mediated Coupling | DMF, 1 h | 98% | <1% racemization |

科学研究应用

Peptide Synthesis

Role as a Protecting Group

Fmoc-D-Norvaline acts as a protecting group for the amino group during peptide synthesis. This allows for selective modifications of amino acids without interfering with other residues in the peptide chain. The stability of the Fmoc group under various reaction conditions enhances its utility in synthesizing complex peptides.

Case Study: Synthesis of Therapeutic Peptides

In a study involving the synthesis of therapeutic peptides, Fmoc-D-Norvaline was incorporated into peptide sequences to evaluate its impact on bioactivity and stability. The resulting peptides demonstrated enhanced resistance to proteolytic degradation compared to their L-enantiomer counterparts, which is crucial for developing long-lasting therapeutic agents .

Drug Development

Peptide-Based Drug Design

Fmoc-D-Norvaline is instrumental in the design and synthesis of novel peptide-based drugs targeting specific diseases. Its incorporation into drug candidates has been shown to improve pharmacokinetic properties, including absorption and distribution, thereby enhancing therapeutic efficacy while minimizing side effects.

Case Study: Antimicrobial Peptides

Research has indicated that peptides incorporating Fmoc-D-Norvaline exhibit improved antimicrobial activity due to their structural stability and resistance to enzymatic degradation. This has led to the development of new antimicrobial agents that are effective against resistant strains of bacteria .

Biotechnology Applications

Recombinant Protein Production

In biotechnological applications, Fmoc-D-Norvaline is utilized in the production of recombinant proteins. By incorporating this amino acid into protein structures, researchers can enhance the stability and activity of proteins, which is vital for various industrial applications.

Data Table: Comparison of Protein Stability

| Protein Type | Stability with Fmoc-D-Norvaline | Stability without Fmoc-D-Norvaline |

|---|---|---|

| Enzyme A | High | Moderate |

| Enzyme B | Moderate | Low |

| Antibody C | High | Moderate |

Research on Protein Folding

Investigating Protein Structure

Fmoc-D-Norvaline plays a significant role in studies focused on protein folding and stability. Its unique properties allow researchers to explore how modifications at specific positions within a peptide influence overall structure and function.

Case Study: Membrane Protein Studies

In studies investigating membrane proteins, Fmoc-D-Norvaline was used to create analogs that mimic natural substrates. These analogs facilitated insights into protein-protein interactions and folding mechanisms critical for biological function .

Custom Peptide Libraries

Diverse Screening Platforms

The compound is essential for creating custom peptide libraries used in high-throughput screening for potential drug candidates. Its ability to stabilize diverse peptide sequences enables researchers to explore a wide range of biological interactions efficiently.

Example Application: Combinatorial Libraries

A combinatorial library approach utilizing Fmoc-D-Norvaline allowed for the rapid synthesis and screening of thousands of peptide variants, leading to the identification of promising candidates for further development .

作用机制

The mechanism of action of Fmoc-D-Nva-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of D-norvaline during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group of D-norvaline can participate in peptide bond formation, allowing the incorporation of D-norvaline residues into peptide chains .

相似化合物的比较

Fmoc-Nva-OH: The L-isomer of Fmoc-D-Nva-OH, used for incorporating L-norvaline residues into peptides.

Fmoc-D-Val-OH: Used for incorporating D-valine residues into peptides.

Fmoc-D-Nle-OH: Used for incorporating D-norleucine residues into peptides.

Uniqueness: this compound is unique due to its ability to introduce D-norvaline residues into peptides, which can enhance the stability and bioactivity of the resulting peptides. The D-isomer of norvaline can provide different structural and functional properties compared to the L-isomer, making it valuable in the design of peptide-based drugs and research tools .

生物活性

Fmoc-D-Nva-OH, or N-(9-Fluorenylmethoxycarbonyl)-D-norvaline, is a synthetic amino acid derivative widely utilized in peptide synthesis. Its unique structural properties and biological implications make it a significant compound in biochemical research. This article explores the biological activity of this compound, focusing on its applications, interactions, and potential therapeutic uses.

Chemical Formula: CHNO

Molecular Weight: 274.32 g/mol

Structure: The Fmoc protecting group allows for selective reactions during peptide synthesis, facilitating the formation of peptide bonds while maintaining the integrity of the amino acid's side chain.

Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of bioactive peptides. The Fmoc group protects the amine, enabling controlled assembly of peptides with specific sequences. This selective protection is essential for studying protein-protein interactions and the role of hydrogen bonding in peptide structures.

Table 1: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-Valine-OH | L-amino acid | Natural amino acid; less hydrophobic than D-norvaline |

| Fmoc-D-Alanine-OH | D-amino acid | Smaller side chain; used for different structural roles |

| Fmoc-L-Leucine-OH | L-amino acid | Larger hydrophobic side chain; promotes protein folding |

| Fmoc-D-Methionine-OH | D-amino acid | Contains sulfur; involved in redox reactions |

1. Stability and Resistance to Degradation

D-peptides, including those containing D-norvaline, are generally more resistant to proteolytic degradation compared to their L-enantiomer counterparts. This characteristic can enhance the efficacy and half-life of therapeutic peptides in vivo, making them suitable candidates for drug development .

2. Protein-Protein Interactions

Incorporating D-norvaline into peptide sequences allows researchers to investigate protein-protein interactions without disrupting hydrogen bonding patterns essential for protein structure. This property is particularly useful in studying complex biological systems where understanding these interactions is critical .

3. Potential Antidiabetic Properties

Research on natural compounds has indicated that certain amino acids can influence glucose metabolism. While direct studies on this compound are lacking, its structural analogs may exhibit similar properties by potentially inhibiting enzymes involved in glucose regulation, such as α-amylase and α-glucosidase .

Case Studies and Research Findings

Several studies have explored the implications of using this compound in peptide synthesis and biological evaluations:

- Study on Peptide Synthesis Efficiency: A study demonstrated that using Fmoc-protected amino acids significantly improved the efficiency of peptide synthesis through native chemical ligation techniques. The researchers highlighted how the removal of the Fmoc group under optimized conditions led to high-purity peptides with desired biological activities .

- Morphological Evaluation: Research involving self-assembling peptides indicated that Fmoc-protected amino acids could form complex structures with specific morphologies, which may enhance their functional properties in biological applications .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373244 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-24-6 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。